Mercurous sulfate

Übersicht

Beschreibung

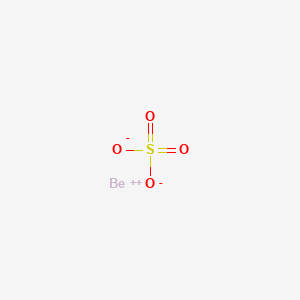

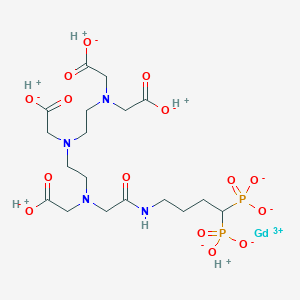

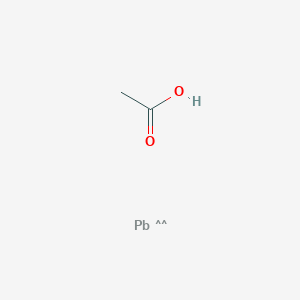

Mercurous sulfate, also known as mercury(I) sulfate, is a chemical compound with the formula Hg₂SO₄. It is a metallic salt of sulfuric acid, formed by replacing both hydrogen atoms with mercury(I). The compound appears as a white, pale yellow, or beige powder and is highly toxic. It is important to handle this compound with care due to its potential fatality if inhaled, ingested, or absorbed through the skin .

Synthetic Routes and Reaction Conditions:

- One method to prepare this compound involves mixing an acidic solution of mercury(I) nitrate with sulfuric acid. The reaction is as follows: [ \text{Hg}_2(\text{NO}_3)_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Hg}_2\text{SO}_4 + 2 \text{HNO}_3 ]

- Another method involves reacting an excess of mercury with concentrated sulfuric acid: [ 2 \text{Hg} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Hg}_2\text{SO}_4 + 2 \text{H}_2\text{O} + \text{SO}_2 ]

Industrial Production Methods:

- Industrially, this compound can be produced by similar methods, ensuring the reaction conditions are controlled to prevent the release of toxic mercury vapors. The use of sealed reactors and proper ventilation systems is crucial to ensure safety during production .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form mercuric sulfate (HgSO₄).

Reduction: It can be reduced to elemental mercury (Hg) using reducing agents such as tin(II) chloride (SnCl₂) or iron(II) sulfate (FeSO₄).

Disproportionation: In the presence of aqueous ammonia, this compound can disproportionate to form metallic mercury and mercury(II) amidochloride.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like nitric acid (HNO₃) can be used.

Reduction: Reducing agents such as tin(II) chloride or iron(II) sulfate are commonly used.

Disproportionation: Aqueous ammonia is used under controlled conditions.

Major Products:

Oxidation: Mercuric sulfate (HgSO₄).

Reduction: Elemental mercury (Hg).

Disproportionation: Metallic mercury (Hg) and mercury(II) amidochloride (HgNH₂Cl).

Wirkmechanismus

Target of Action

Mercurous sulfate, also known as mercury(I) sulfate, is a metallic compound that is a white, pale yellow or beige powder . It is a metallic salt of sulfuric acid formed by replacing both hydrogen atoms with mercury(I) It is known to interact with various biological molecules and systems, causing a range of toxic effects .

Mode of Action

It is known that mercury compounds can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage . This interaction can lead to changes in cellular processes and structures, contributing to the compound’s toxic effects .

Biochemical Pathways

This compound can affect various biochemical pathways due to its broad reactivity. One key pathway is the sulfur metabolism, where mercury can interfere with the normal functioning of sulfur-containing compounds . This can disrupt a range of biological processes, from protein synthesis to cellular respiration .

Pharmacokinetics

The pharmacokinetics of this compound are complex and depend on several factors, including the route of exposure and the individual’s health status . In general, mercury compounds are poorly absorbed through the skin but can be readily absorbed through the gastrointestinal tract and lungs . Once absorbed, they can distribute throughout the body, with particular accumulation in the kidneys . The elimination of mercury compounds is slow, contributing to their potential for bioaccumulation and toxicity .

Result of Action

The result of this compound action is primarily toxic. It is highly toxic and could be fatal if inhaled, ingested, or absorbed by skin . The toxicity can lead to a range of symptoms, from gastrointestinal disturbances to neurological damage . Chronic exposure can lead to serious health problems, including kidney damage and neurodevelopmental disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility and therefore bioavailability can be affected by pH and temperature . Additionally, its toxicity can be influenced by the presence of other chemicals in the environment . For instance, certain bacteria can convert inorganic mercury to methylmercury, a highly toxic form that can bioaccumulate in the food chain .

Biochemische Analyse

Biochemical Properties

For instance, microbes can transform aqueous mercury into methylmercury, a potent neurotoxin . This process requires the gene pair hgcAB, which encodes for proteins that actuate mercury methylation .

Cellular Effects

The cellular effects of mercurous sulfate are not well-documented. Mercury, the primary component of this compound, is known to be highly toxic. It is present in the soil, water, and air and is substantially distributed throughout the environment . Being extremely toxic even at low concentration, its remediation is utterly important .

Molecular Mechanism

For instance, mercury can bind with S=O (sulfonate) and N–H (amine) functional groups .

Wissenschaftliche Forschungsanwendungen

Mercurous sulfate has several applications in scientific research:

Electrochemical Cells: It is used in electrochemical cells as a reference electrode due to its stable electrochemical properties.

Analytical Chemistry: It is used in various analytical techniques to detect and quantify different ions and compounds.

Industrial Applications: It is used in the production of other mercury compounds and in certain industrial processes where its unique properties are required.

Vergleich Mit ähnlichen Verbindungen

Mercurous sulfate can be compared with other mercury compounds:

Mercuric Sulfate (HgSO₄): Unlike this compound, mercuric sulfate contains mercury in the +2 oxidation state and is more stable.

Mercurous Chloride (Hg₂Cl₂):

Mercurous Nitrate (Hg₂(NO₃)₂): This compound is similar in terms of toxicity but differs in its solubility and reactivity.

Uniqueness:

- This compound is unique due to its specific electrochemical properties, making it valuable in electrochemical applications. Its relatively low solubility and specific reactivity also distinguish it from other mercury compounds .

Eigenschaften

IUPAC Name |

mercury(1+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINVSWONZWKMDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

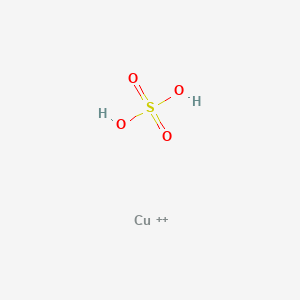

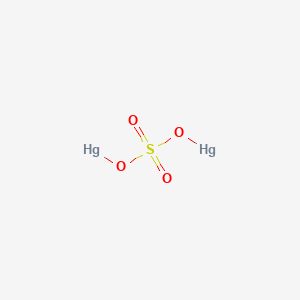

[O-]S(=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg2SO4, Hg2O4S | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury(I) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(I)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-35-9 (Parent) | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9074565 | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercurous sulfate is a white to yellow crystalline powder. Soluble in hot sulfuric acid, dilute nitric acid. Highly toxic., White to slightly yellow solid; [Merck Index] Colorless crystals very sensitive to light; [Ullmann] | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury I sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.09 G/100 ML WATER @ 100 °C, Sol in dilute nitric acid and hot sulfuric acid, Insoluble in water. /Solid/ | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.56 | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystalline powder, Colorless monoclinic crystals | |

CAS No. |

7783-36-0 | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercury sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCUROUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI950N9DYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes mercurous sulfate suitable as a reference electrode?

A1: this compound exhibits a stable and reproducible potential in solutions containing sulfate ions, making it suitable as a reference electrode. This stability is attributed to the low solubility of this compound and its adherence to the Nernst equation over a wide pH range [, , ].

Q2: Are there any alternatives to using liquid mercury in this compound reference electrodes?

A2: Yes, research has explored using non-toxic solid silver amalgam (AgSA) as a substitute for liquid mercury in this compound reference electrodes (SMSE-AgSA) [, ]. These electrodes demonstrate long-term potential stability comparable to traditional this compound electrodes.

Q3: How does the potential of a silver-silver sulfate reference electrode compare to a this compound electrode?

A3: The potential of a silver-silver sulfate reference electrode is 38.4 mV higher than that of a mercury/mercurous sulfate electrode in the same solution [].

Q4: Can temperature affect the potential of a this compound electrode?

A4: Yes, the potential of a this compound electrode is temperature-dependent []. The absolute value of the electrode potential has a direct relationship with temperature, and its temperature coefficient was measured to be -1.39.

Q5: What is the crystal structure of this compound?

A5: this compound crystallizes in a structure with alternating rows of Hg2 2+ dumbbells and SO4 2− tetrahedra along the [] direction. These dumbbells are interconnected through O—Hg—Hg—O bonds with the sulfate tetrahedra, forming chains that extend parallel to [20-1]. Further O—Hg—Hg—O bonds link these chains to create a three-dimensional framework [].

Q6: How is this compound employed in analytical chemistry?

A6: this compound electrodes are used in potentiometric titrations, particularly for analyzing substances like penicillins []. The electrode's response to changes in Hg2+ concentration allows for accurate determination of endpoints in titrations involving mercury nitrate.

Q7: Can this compound electrodes be used for the analysis of other compounds besides penicillins?

A7: Yes, this compound electrodes have been used in potentiometric titrations to determine pentaerythritol tetranitrate (PETN) in various composite materials []. The method relies on the reduction of the nitrate group by ferrous ions in a concentrated sulfuric acid medium, with the this compound electrode detecting the endpoint of the titration.

Q8: What is the role of this compound in studying the passive film on iron?

A8: this compound electrodes are used as reference electrodes in electrochemical studies investigating the passive film formation on iron in various electrolytes [, , , ]. These studies employ techniques like cyclic voltammetry and X-ray absorption spectroscopy to analyze the composition, structure, and formation mechanisms of passive films under different conditions.

Q9: How does the presence of this compound affect the electrochemical behavior of lead anodes?

A9: The inclusion of a mercury/mercurous sulfate reference electrode in a lead-acid electrochemical cell can significantly alter the polarization behavior of lead anodes []. The presence of mercury can lead to depolarization of the lead anode, resulting in a shift of the polarization curve towards lower overpotentials for a given current density. This effect is attributed to an increase in the true surface area of the lead anode due to mercury deposition and the oxidation of dissolved Hg(I) to Hg(II) at the electrode surface.

Q10: Can you elaborate on the use of this compound electrodes in studying the electrocrystallization of CuInSe2 for solar cells?

A10: this compound electrodes serve as reference electrodes in electrochemical studies investigating the electrocrystallization mechanism of CuInSe2, a promising material for solar cell applications []. These studies utilize techniques like polarization, electrochemical quartz crystal microbalance, and impedance spectroscopy to understand the complex processes involved in the formation of CuInSe2 thin films from solutions containing copper, indium, and selenium ions.

Q11: What are the safety concerns associated with this compound?

A11: this compound contains mercury, a known toxic heavy metal. Proper handling and disposal procedures are crucial to minimize environmental contamination and health risks.

Q12: Are there efforts to find safer alternatives to this compound in its various applications?

A12: Yes, research is continuously exploring alternatives to mercury-containing compounds like this compound, driven by concerns over toxicity and environmental impact [, ]. Solid-state reference electrodes and alternative electrode materials are being developed and tested for their performance and suitability in replacing this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.